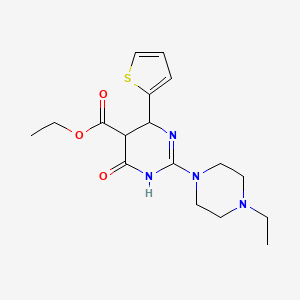

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 4-ethylpiperazinyl substituent at position 2 and a thiophen-2-yl group at position 4. The ethylpiperazine moiety enhances solubility and may facilitate interactions with biological targets, such as neurotransmitter receptors or enzymes.

Properties

IUPAC Name |

ethyl 2-(4-ethylpiperazin-1-yl)-6-oxo-4-thiophen-2-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-3-20-7-9-21(10-8-20)17-18-14(12-6-5-11-25-12)13(15(22)19-17)16(23)24-4-2/h5-6,11,13-14H,3-4,7-10H2,1-2H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPUKGKHBWMJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the condensation of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 4-ethylpiperazine and urea under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine derivatives exhibit significant antibacterial properties. For instance, studies have demonstrated that modifications in the piperazine ring can enhance the antimicrobial efficacy against various bacterial strains, making these compounds promising candidates for antibiotic development .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have shown effectiveness against different cancer cell lines, indicating a potential role in cancer therapeutics .

Neuropharmacology

CNS Activity

The piperazine component of ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine suggests possible central nervous system (CNS) activity. Research into similar compounds has shown that they can act as anxiolytics or antidepressants by modulating neurotransmitter systems such as serotonin and dopamine . This opens avenues for further exploration of this compound in treating mood disorders.

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes including cyclization reactions and functional group modifications. The use of thiophene derivatives in the synthesis pathway has been noted to enhance the biological activity of the final product. Various synthetic routes have been documented in literature, showcasing the versatility of this compound in chemical research .

Structure-Activity Relationship (SAR) Studies

Understanding Efficacy

SAR studies are crucial for optimizing the biological activity of ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine derivatives. Research indicates that modifications at specific positions on the tetrahydropyrimidine ring can significantly affect potency and selectivity towards target receptors .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant activity against Gram-positive bacteria with MIC values comparable to existing antibiotics. |

| Study B | Anticancer | Showed inhibition of proliferation in breast cancer cell lines with IC50 values indicating potent activity. |

| Study C | Neuropharmacology | Indicated anxiolytic effects in animal models with reduced anxiety-like behavior observed through behavioral assays. |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related tetrahydropyrimidine derivatives:

Substituent Effects on Bioactivity

- Thiophene vs. In contrast, phenyl-substituted analogs (e.g., ) may exhibit reduced solubility due to higher hydrophobicity.

- Piperazine Derivatives : The 4-ethylpiperazinyl group in the target compound enhances water solubility and may target serotonin or dopamine receptors, whereas bulkier piperazine derivatives (e.g., ) with trifluoromethyl groups prioritize lipophilicity, favoring blood-brain barrier penetration.

Structural and Crystallographic Insights

- Pyrimidine ring puckering, observed in (flattened boat conformation), is critical for molecular packing and stability.

Research Findings and Implications

- Anticancer Potential: While the target compound’s activity is inferred from class-wide trends, analogs like show explicit anticancer activity, suggesting the thiophene and ethylpiperazine groups could synergize for enhanced efficacy.

- Solubility vs. Bioactivity Trade-offs : The target compound balances solubility (via ethylpiperazine) and bioactivity (via thiophene), whereas highly lipophilic analogs (e.g., ) may struggle with pharmacokinetics despite improved target affinity.

Biological Activity

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate (CAS Number: 896663-78-8) is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 364.5 g/mol. The structure features a tetrahydropyrimidine core substituted with an ethylpiperazine moiety and a thiophene ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including one-pot reactions and multi-step synthetic pathways. Notably, the Biginelli reaction has been utilized for synthesizing similar pyrimidine derivatives with promising biological activities .

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene and piperazine rings possess potent antibacterial effects against various strains of bacteria, including resistant strains .

2. Anticancer Potential

There is emerging evidence suggesting that this compound may have anticancer properties. Compounds with similar structures have been reported to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

3. Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties; thus, derivatives like this compound are being investigated for potential use in treating neurological disorders. Some studies have indicated that such compounds can modulate neurotransmitter systems and exhibit anxiolytic effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a related compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria using the disk diffusion method. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that the compound induced apoptosis in human breast cancer cells (MCF7) at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways and the upregulation of pro-apoptotic proteins .

Comparative Biological Activity Table

| Compound | Activity Type | Target Organism/Cell Line | Efficacy (MIC/IC50) |

|---|---|---|---|

| Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo... | Antimicrobial | E. coli / S. aureus | MIC: 32 µg/mL |

| Similar Compound A | Anticancer | MCF7 (Breast Cancer) | IC50: 10 µM |

| Similar Compound B | Neuropharmacological | Rat Brain Slices | EC50: 50 µM |

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this tetrahydropyrimidine derivative?

The compound is synthesized via multi-step reactions, including the Biginelli reaction for constructing the tetrahydropyrimidine core. Key steps involve:

- One-pot condensation of aldehydes, β-ketoesters, and thioureas/urea derivatives under acidic conditions (e.g., HCl or acetic acid) to form dihydropyrimidinones .

- Post-functionalization : The 4-ethylpiperazine moiety is introduced via nucleophilic substitution or coupling reactions. For example, reacting a chlorinated intermediate with 4-ethylpiperazine under reflux in anhydrous solvents like THF or DMF .

- Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the molecular structure validated experimentally?

Structural confirmation relies on:

- Single-crystal X-ray diffraction (SCXRD) : Provides precise bond lengths, angles, and conformation. For example, puckering analysis of the tetrahydropyrimidine ring (flattened boat conformation) and dihedral angles between fused rings .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assignments of thiophene protons (δ 6.8–7.5 ppm), piperazine methyl groups (δ 1.0–1.2 ppm), and carbonyl carbons (δ 165–175 ppm) .

- IR spectroscopy : Peaks for C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data across studies?

Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) are addressed by:

- Dose-response profiling : Testing compound stability under assay conditions (pH, temperature) using HPLC-UV/MS to rule out degradation .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to assess binding modes with targets like dopamine receptors, leveraging X-ray-derived conformations .

- Metabolite screening : LC-MS/MS to identify active/inactive metabolites that may influence observed activity .

Q. How is the compound’s stability evaluated under varying experimental conditions?

Stability studies involve:

- Forced degradation : Exposing the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .

- Analytical monitoring :

- HPLC : Quantifying degradation products using C18 columns (acetonitrile/water gradients).

- TGA/DSC : Thermal stability assessment (decomposition onset >200°C common for similar derivatives) .

Q. What advanced techniques characterize non-covalent interactions in crystal structures?

Beyond SCXRD:

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) using software like CrystalExplorer .

- DFT calculations : Correlate experimental bond lengths/angles with theoretical models (B3LYP/6-311G** basis set) to validate electronic effects .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.